molecular formula C12H14O2 B2872192 1-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid CAS No. 26516-28-9

1-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B2872192
CAS No.: 26516-28-9
M. Wt: 190.242
InChI Key: GKAFAFBEKXKBLN-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C12H14O2. It is a derivative of naphthalene, characterized by a tetrahydronaphthalene core with a methyl group and a carboxylic acid functional group. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of 1-methyl-1,2,3,4-tetrahydronaphthalene, followed by oxidation to introduce the carboxylic acid group. The hydrogenation process typically uses a nickel catalyst under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sulfuric acid (H2SO4), nitric acid (HNO3)

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the reagents used

Mechanism of Action

The mechanism of action of 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a protease inhibitor, it binds to the active site of protease enzymes, preventing them from catalyzing the hydrolysis of peptide bonds . This inhibition can disrupt various biological processes, making it useful in therapeutic applications.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the tetrahydronaphthalene core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

1-methyl-3,4-dihydro-2H-naphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-12(11(13)14)8-4-6-9-5-2-3-7-10(9)12/h2-3,5,7H,4,6,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAFAFBEKXKBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26516-28-9
Record name 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
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